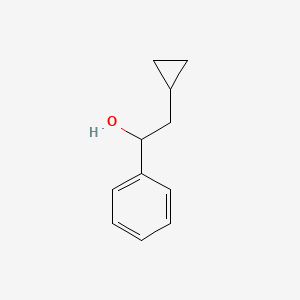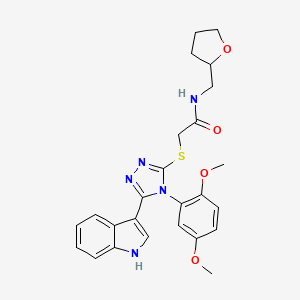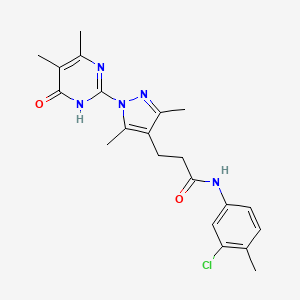![molecular formula C19H17N3O6S B2898180 methyl 4-(5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-amido)benzoate CAS No. 1170285-56-9](/img/structure/B2898180.png)
methyl 4-(5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-amido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamido)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mécanisme D'action
Target of Action
Similar compounds have been found to targettyrosine kinases and exhibit high coumarin 7-hydroxylase activity . These targets play crucial roles in cellular signaling and metabolism.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets throughhydroxylation and inhibition mechanisms. These interactions can lead to changes in the activity of the targets, affecting cellular processes.
Biochemical Pathways
The compound likely affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound’s interaction with its targets can lead to changes in this pathway, resulting in downstream effects on cellular processes.
Pharmacokinetics
Similar compounds have been found to undergooxidative addition and transmetalation , which can impact their bioavailability.
Result of Action
It can be inferred from similar compounds that its action can lead to thehydroxylation of anti-cancer drugs and the inhibition of tyrosine kinases , affecting cellular processes and potentially exhibiting anti-cancer effects.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which the compound likely affects, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially influence the compound’s action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-amido)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them to amines or sulfides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce amines.
Applications De Recherche Scientifique
Methyl 4-(5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
- Methyl 4-(5-(N-(pyridin-2-ylmethyl)sulfamoyl)furan-2-carboxamido)benzoate
- Methyl 4-(5-(N-(pyridin-4-ylmethyl)sulfamoyl)furan-2-carboxamido)benzoate
- Methyl 4-(5-(N-(quinolin-3-ylmethyl)sulfamoyl)furan-2-carboxamido)benzoate
Comparison: Compared to its analogs, methyl 4-(5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-amido)benzoate may exhibit unique binding affinities and selectivities due to the position of the pyridine nitrogen. This can result in different biological activities and applications, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
methyl 4-[[5-(pyridin-3-ylmethylsulfamoyl)furan-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-27-19(24)14-4-6-15(7-5-14)22-18(23)16-8-9-17(28-16)29(25,26)21-12-13-3-2-10-20-11-13/h2-11,21H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPCQCRKOYSMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2898097.png)
![2-[(4-Hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one](/img/structure/B2898098.png)
![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2898101.png)


![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)


![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide](/img/structure/B2898113.png)

![2-(9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2898116.png)


